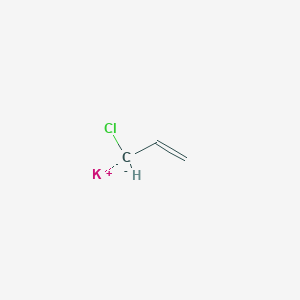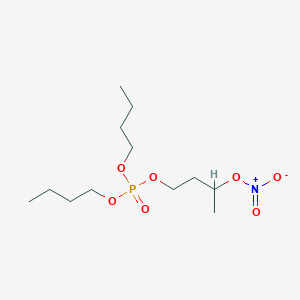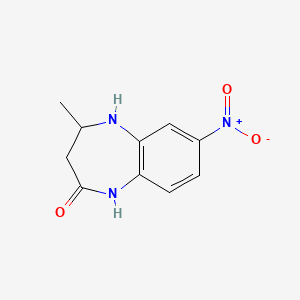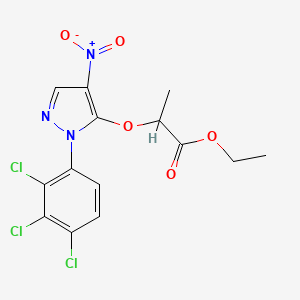
3-Amino-4-phenylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-phenylpiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an amino group at the third position and a phenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylbutan-2-one with ammonia and a suitable oxidizing agent to form the piperidinone ring. Another approach includes the use of 4-phenylpiperidine as a starting material, which undergoes amination at the third position to introduce the amino group.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives or multicomponent reactions involving ammonium acetate. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-phenylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-4-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling .
Vergleich Mit ähnlichen Verbindungen
4-Phenylpiperidine: Shares the phenyl group but lacks the amino group at the third position.
3-Amino-1-phenylpiperidin-2-one: Similar structure but with different substitution patterns.
Pethidine: A phenylpiperidine derivative with opioid analgesic properties.
Uniqueness: 3-Amino-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an amino group and a phenyl group on the piperidine ring makes it a versatile intermediate for synthesizing various bioactive compounds .
Eigenschaften
CAS-Nummer |
133899-26-0 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-amino-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-9(6-7-13-11(10)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
InChI-Schlüssel |
RFQUMYKOAAUJJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)





![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)


